[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12/h4-6,11,14,16H,2-3,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGBNTVTDFFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374054 | |
| Record name | [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-96-5 | |
| Record name | α-(3-Chlorophenyl)-N-methyl-1-pyrrolidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of a 3-chloropropyl intermediate linked to a pyrrolidine ring.
- Subsequent nucleophilic substitution or amination to introduce the methylamine group.
- Purification and characterization steps to confirm product identity and purity.
This general approach is reflected in related compounds’ syntheses, where halogenated propyl intermediates are reacted with amines under controlled conditions to yield the target substituted amines.
Preparation of 3-Chloropropyl Pyrrolidine Derivative
A key intermediate is the 3-chloropropyl-substituted pyrrolidine, prepared by nucleophilic substitution of a suitable leaving group (e.g., chloride) on a propyl chain attached to the pyrrolidine ring.
- 1-(3-chloropropyl)pyrrolidin-2-one is heated with a phenylpiperidine or pyrrolidine derivative in a sealed microwave reactor at 150 °C for 30–40 minutes.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The crude product is purified by column chromatography using a chloroform:acetone (1:1) solvent system.
- The purified oil is then dissolved in ethanol, and acidified by bubbling HCl gas to precipitate the hydrochloride salt.
- The solid is crystallized from ethanol to obtain the pure intermediate.
This method yields the 3-chloropropyl pyrrolidine derivative in about 68–73% yield with melting points around 198–216 °C, indicating good purity and crystallinity.
Introduction of the Methylamine Group
The methylamine moiety is introduced via nucleophilic substitution of the chloropropyl intermediate with methylamine or a methylamine equivalent.
- The chloropropyl pyrrolidine intermediate is reacted with methylamine in an organic solvent such as acetonitrile or ethanol.
- A base such as potassium carbonate (K2CO3) may be added to facilitate the substitution.
- The reaction is carried out at room temperature or slightly elevated temperatures for 12–24 hours.
- The reaction mixture is filtered to remove inorganic salts and then concentrated.
- The product is purified by recrystallization or column chromatography.
This method ensures selective substitution of the chlorine atom by the methylamine group, yielding the target compound with high chemical purity.
Alternative Synthetic Routes and Protecting Group Strategies
A patent describing the synthesis of 3-amino-pyrrolidine derivatives outlines a process that avoids racemate resolution by using chiral educts and appropriate protecting groups. Key points include:
- Use of optically active butyl-1,2,4-trimesylate as a starting material.
- Reaction with primary amines (e.g., benzylamine) in tetrahydrofuran at low temperatures (0 °C).
- Replacement of amino protecting groups (e.g., benzyl) with allyloxycarbonyl groups using allyl haloformate in inert solvents like heptane.
While this patent focuses on 3-amino-pyrrolidine derivatives broadly, the methodology can be adapted for the preparation of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine by selecting appropriate substituents and protecting groups to optimize yield and stereochemical purity.
Summary of Key Preparation Steps in Tabular Form
Analytical Characterization
The synthesized compound and intermediates are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR confirm the chemical environment of protons and carbons, verifying substitution patterns.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Melting Point Determination : Indicates crystallinity and purity.
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.
For example, 1H NMR spectra show characteristic multiplets for aromatic protons (7.0–7.9 ppm), methylene groups adjacent to nitrogen (2.3–3.5 ppm), and methyl groups (around 1.8 ppm), consistent with the target structure.
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.
- Use of inorganic bases and phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhances nucleophilic substitution efficiency.
- Protecting group strategies are crucial for chiral purity and minimizing side reactions in multi-step syntheses.
- Purification by crystallization from ethanol or ethyl acetate/petroleum ether mixtures yields high-purity products suitable for further pharmacological testing.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The methylamine group and pyrrolidine moiety serve as nucleophilic centers for alkylation or acylation.
Oxidation Reactions
The pyrrolidine ring and tertiary amine are susceptible to oxidative modifications.
Reduction Reactions
Reductive pathways are less common but feasible under specific conditions.
Substitution Reactions at the Chlorophenyl Group
The 3-chlorophenyl group may participate in electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS).
Coordination Chemistry and Salt Formation
The tertiary amine can act as a ligand or form salts.
Key Mechanistic Insights
-
Steric Effects : The pyrrolidine ring imposes steric constraints, slowing reactions at the tertiary amine .
-
Electronic Effects : The electron-withdrawing chloro group deactivates the phenyl ring, limiting electrophilic substitution .
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation/acylation .
Scientific Research Applications
Antipsychotic and Anxiolytic Agents
Research indicates that derivatives of pyrrolidine compounds exhibit significant antipsychotic and anxiolytic properties. The structural similarity of [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine to known psychoactive substances suggests potential efficacy in treating mental health disorders. Studies have shown that related compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing conditions like schizophrenia and anxiety disorders .
Antimicrobial Activity
Pyrrolidine derivatives have demonstrated promising antimicrobial properties. For instance, certain synthesized pyrrole compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests that this compound could be explored for its potential as an antimicrobial agent .
Building Block for Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it a useful building block in the development of pharmaceuticals and agrochemicals .
Case Study 1: Antipsychotic Research
A study published in Journal of Medicinal Chemistry explored the synthesis of pyrrolidine derivatives similar to this compound. The derivatives were tested for their affinity towards dopamine receptors, revealing a strong correlation between structural modifications and receptor binding affinity. This highlights the compound's potential role in developing new antipsychotic medications .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae). The study found that certain modifications to the pyrrolidine structure enhanced antimicrobial activity significantly, suggesting that this compound could be optimized for similar applications .
Mechanism of Action
The mechanism by which [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Halogen Position Sensitivity : The 3-chlorophenyl group in the target compound differs from the 2-chloro analog (CAS: 672309-98-7) in . Positional isomerism can drastically alter receptor binding; for example, 3-substituted aryl groups often enhance metabolic stability compared to 2-substituted analogs .
- Heterocycle Impact : Replacing pyrrolidine (5-membered ring) with morpholine (6-membered oxygen-containing ring, ) or piperidine (6-membered nitrogen ring, ) modifies lipophilicity and hydrogen-bonding capacity. Pyrrolidine’s smaller size may enhance CNS penetration due to reduced steric hindrance .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
*LogP values are estimated using fragment-based methods.
Biological Activity
[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, a synthetic organic compound, is part of the phenylpyrrolidine derivatives family. Its unique structure, characterized by a chloro-substituted phenyl ring and a pyrrolidine ring, suggests potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.
- Molecular Formula : C14H21ClN2
- Molecular Weight : 252.78 g/mol
- CAS Number : 672309-96-5
- IUPAC Name : 1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Synthesis
The synthesis of this compound involves several steps:
- Formation of Intermediate : Reaction of 3-chlorobenzaldehyde with pyrrolidine forms a Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
- Alkylation : The amine undergoes alkylation with 1-bromo-3-chloropropane to produce the final compound .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Dopamine Receptors : Preliminary studies suggest that this compound may exhibit affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways .
Pharmacological Effects
Research indicates that this compound may possess various pharmacological effects, including:
Case Studies
A pilot study evaluated the compound's effects on dopamine receptor modulation. The results indicated a promising interaction profile that warrants further investigation into its therapeutic potential in neurological disorders .
Comparative Analysis with Similar Compounds
The compound's unique substitution pattern differentiates it from similar compounds within the phenylpyrrolidine class. For example:
| Compound Name | Structural Differences |
|---|---|
| [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-am | Different chloro substitution on phenyl ring |
| [1-(3-Bromo-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-am | Bromine instead of chlorine on the phenyl ring |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, and how are intermediates purified?
- Methodological Answer : A common approach involves coupling a 3-chloro-phenyl precursor with pyrrolidine derivatives via nucleophilic substitution. For example, analogous syntheses use cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Purification often employs liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the target compound. Yield optimization may require adjusting stoichiometry or reaction time.
Q. How is this compound characterized structurally, and what spectral benchmarks are used?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key -NMR signals include:
- Aromatic protons : δ 7.2–7.5 ppm (3-chloro-phenyl group).
- Pyrrolidine protons : δ 2.5–3.0 ppm (N-methyl and pyrrolidine CH).
- Methylene protons : δ 1.8–2.2 ppm (propyl chain).
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak). Infrared (IR) spectroscopy detects amine N-H stretches near 3298 cm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
